1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO3/c1-20-15(10-5-4-6-11(19)9-10)14-16(21)12-7-2-3-8-13(12)23-17(14)18(20)22/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHRAVWIOCOHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may exhibit biological activities, making it a candidate for studying its effects on biological systems.
Medicine: Due to its unique structure, it could be explored for potential therapeutic applications, such as anticancer, antiviral, or antimicrobial activities.
Industry: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating them. This interaction can lead to a cascade of biochemical events, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Substituent Effects on Bioactivity :
- The 3-fluorophenyl group in the target compound enhances metabolic stability compared to nitro or methoxy substituents, which may degrade under physiological conditions .
- AV-C ’s 1,3,4-thiadiazole substituent confers potent TRIF pathway activation, inhibiting Zika and Chikungunya viruses at IC₅₀ values <1 μM . In contrast, the methyl group in the target compound limits steric hindrance, favoring enzyme interactions (e.g., glucokinase activation in related analogs) .
Synthetic Flexibility: The one-pot multicomponent reaction (MCR) method enables rapid diversification. For example, replacing methylamine with 3-(dimethylamino)propylamine introduces basic side chains, improving solubility and receptor binding .
Thermal Stability: Fluorinated derivatives exhibit higher thermal stability (decomposition >250°C) compared to nitro-substituted analogs (<200°C) due to stronger C-F bonds .
Biological Activity
1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of chromeno[2,3-c]pyrroles, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound features a fused ring system that includes a chromene and a pyrrole structure along with a dione functional group. The presence of the fluorophenyl substituent enhances its electronic properties and steric characteristics, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅FNO₃ |
| Molecular Weight | 309.3 g/mol |
| LogP (Octanol-Water) | 2.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthesis
The synthesis of this compound has been achieved through multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, N-substituted isatins, and primary amines. This method allows for the exploration of various functionalities within the chromeno[2,3-c]pyrrole scaffold and has shown high yields (43–86%) in most cases .
Biological Activity
Research indicates that chromeno[2,3-c]pyrroles exhibit a broad range of biological activities including:
- Antioxidant Activity : Compounds within this class have demonstrated significant antioxidant properties .
- Antibacterial Activity : Some derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibacterial agents .
- Enzyme Inhibition : Studies have indicated that certain derivatives can inhibit enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative diseases .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of several pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Antioxidant Properties : In vitro assays demonstrated that derivatives of this compound could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity and bioavailability while influencing the compound's reactivity and interaction profiles with biomolecules.
Q & A
Q. What are the optimized synthetic routes for 1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do reaction conditions influence yield?
The synthesis typically employs multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key parameters include:
- Solvent choice : Polar solvents (e.g., ethanol, DMF) enhance reaction rates and solubility.
- Catalysts : Acidic conditions (e.g., acetic acid) facilitate cyclization steps .
- Temperature : Optimal yields (43–86%) are achieved at 40–80°C, with heating duration adjusted based on substituent electronic effects (e.g., longer heating for donor groups) .
- Purification : Crystallization from ethanol or chromatography (if impurities persist) ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies characteristic signals (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, pyrrolone carbonyl at ~160 ppm) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at 1650–1715 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Monitors purity (>95%) and reaction progression .
Q. What preliminary biological screening approaches are recommended for this compound?
- In vitro assays : Test antibacterial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative strains, or anticancer activity using MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Target prediction : Computational docking against kinases or inflammatory mediators (e.g., COX-2) to prioritize mechanistic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Synthesize derivatives by altering the fluorophenyl group (e.g., 3-Cl, 4-OCH₃) or methyl group (e.g., ethyl, benzyl) via the one-pot multicomponent protocol .
- Functional assays : Compare IC₅₀ values across derivatives to identify critical substituents. For example, electron-withdrawing groups (e.g., -F, -Cl) may enhance anticancer activity .
- Computational modeling : Use molecular dynamics simulations to correlate substituent effects with target binding affinity .
Q. How can contradictory data in solubility and stability studies be resolved?
- Controlled experiments : Repeat assays under standardized conditions (pH 7.4, 37°C for physiological relevance) .
- Advanced characterization : Perform thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to identify polymorphic forms .
- Solubility enhancement : Test co-solvents (e.g., PEG-400) or formulate nanoparticles to improve bioavailability .
Q. What mechanistic studies are recommended to elucidate its biological activity?
- Kinase profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to identify targets (e.g., MAPK, PI3K) .
- Cellular pathway analysis : Western blotting or RNA-seq to evaluate downstream effects (e.g., apoptosis markers like caspase-3) .
- Reactive oxygen species (ROS) assays : Quantify ROS generation to probe oxidative stress-mediated mechanisms .
Q. How can synthetic by-products or degradation products be identified and mitigated?
- LC-MS/MS : Detect low-abundance impurities during synthesis or storage .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to predict stability .
- Process optimization : Adjust reaction stoichiometry (e.g., amine excess) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
